Niraparib-d4 is a deuterated analog of Niraparib, which is a potent inhibitor of poly(ADP-ribose) polymerase, primarily used in the treatment of ovarian cancer. The compound is characterized by the incorporation of deuterium atoms, enhancing its stability and allowing for detailed studies in metabolic pathways and pharmacokinetics. The molecular formula for Niraparib-d4 is with a molecular weight of approximately 324.42 g/mol .
Niraparib-d4 is derived from Niraparib, which was developed by TESARO, Inc. as a therapeutic agent targeting cancers with defective DNA repair mechanisms, particularly those associated with mutations in the BRCA genes. Niraparib-d4 falls under the classification of small molecule drugs and is specifically categorized as a PARP inhibitor, which plays a critical role in cancer therapy by exploiting the vulnerabilities in cancer cells' DNA repair pathways .
The synthesis of Niraparib-d4 involves several key steps that leverage both chemical and enzymatic processes to achieve high enantioselectivity and purity. The general synthetic route includes:
The synthesis can be complex, often requiring careful control of reaction conditions to ensure optimal yields and selectivity.
The molecular structure of Niraparib-d4 features a piperidine ring connected to an indazole moiety, which is critical for its biological activity. The presence of deuterium atoms in the structure allows for enhanced stability and facilitates studies involving nuclear magnetic resonance spectroscopy, providing insights into its conformation and interactions.
Niraparib-d4 undergoes various chemical reactions typical of small molecule inhibitors, including:
The technical details surrounding these reactions often involve kinetic studies to evaluate the binding affinity and inhibition constants against specific targets.
The mechanism of action for Niraparib-d4 involves its role as a PARP inhibitor:
Data from clinical studies indicate that Niraparib-d4 maintains similar pharmacological profiles to its non-deuterated counterpart while providing advantages in metabolic stability and detection .
Niraparib-d4 exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective application in laboratory settings and clinical environments.
Niraparib-d4 has several scientific applications:
The incorporation of deuterium enhances the compound's utility in various research contexts, particularly those focused on drug metabolism and efficacy evaluation .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4